2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide
Description
This compound features a benzothieno[3,2-d]pyrimidinone core fused with a thiophene ring, substituted at position 3 with a benzyl group. The acetamide side chain is linked to a 3,5-dimethylphenyl group, introducing steric bulk and hydrophobicity.
Properties
Molecular Formula |
C27H23N3O3S |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
2-(3-benzyl-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl)-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C27H23N3O3S/c1-17-12-18(2)14-20(13-17)28-23(31)16-29-24-21-10-6-7-11-22(21)34-25(24)26(32)30(27(29)33)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,28,31) |
InChI Key |
UKMAEHZRWVLLFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)SC5=CC=CC=C53)C |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction for Intermediate Synthesis
The synthesis begins with the preparation of ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate via the Gewald reaction. This one-pot condensation involves cyclohexanone, ethyl cyanoacetate, sulfur, and a secondary amine (e.g., morpholine) in ethanol under reflux for 6–8 hours . The reaction proceeds via a thiophene ring formation, yielding the tetrahydrobenzothiophene core.
Key Conditions
-
Reagents : Cyclohexanone (1.2 equiv), ethyl cyanoacetate (1.0 equiv), sulfur (1.5 equiv), morpholine (catalyst).
-
Solvent : Ethanol (reflux).
Cyclization with Formamide
The intermediate undergoes cyclization with excess formamide at 150–160°C for 4–6 hours to form 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one . This step establishes the pyrimidinone ring system through intramolecular condensation .
Key Conditions
Chlorination with Phosphorous Oxychloride
The hydroxyl group at position 4 of the pyrimidinone is replaced with chlorine using phosphorous oxychloride (POCl₃). The reaction is conducted under reflux for 3–4 hours, yielding 4-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine .
Key Conditions
Benzylamine Substitution
The chloro intermediate reacts with benzylamine in dimethylformamide (DMF) at 60–80°C for 6 hours to introduce the benzyl group at position 3, forming 3-benzyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one .
Key Conditions
Acetamide Coupling
The final step involves coupling the amine intermediate with 2-chloro-N-(3,5-dimethylphenyl)acetamide using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature for 12 hours .
Key Conditions
-
Reagents : 2-Chloro-N-(3,5-dimethylphenyl)acetamide (1.2 equiv), DCC (1.5 equiv), DMAP (0.1 equiv).
-
Solvent : DCM (rt).
Table 1: Summary of Synthetic Steps and Yields
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Gewald Reaction | Cyclohexanone, ethyl cyanoacetate, S₈, EtOH | 70–80% |
| 2 | Formamide Cyclization | Formamide, 150–160°C | 65–75% |
| 3 | POCl₃ Chlorination | POCl₃, toluene, reflux | 80–85% |
| 4 | Benzylamine Substitution | Benzylamine, DMF, 60–80°C | 60–70% |
| 5 | Acetamide Coupling | DCC, DMAP, DCM, rt | 50–60% |
Characterization Data
-
IR (KBr) : 3288–3108 cm⁻¹ (NH), 1625 cm⁻¹ (C=N), 1242 cm⁻¹ (C-S-C) .
-
¹H NMR (DMSO-d₆) : δ 1.71–1.77 (m, 4H, tetrahydrobenzothieno C6,7-H), 2.67–2.99 (m, 4H, C5,8-H), 7.36–7.44 (m, aromatic H) .
Critical Analysis of Methodologies
The synthetic route prioritizes atom economy and scalability, particularly in the Gewald and cyclization steps. However, the moderate yields in the final coupling step (50–60%) suggest potential for optimization, such as using alternative coupling agents (e.g., HATU) or microwave-assisted synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the dioxo groups, potentially converting them to hydroxyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
The compound 2-(3-benzyl-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide is a complex organic molecule with potential applications in various scientific fields. This article will explore its chemical properties, biological activities, and potential therapeutic uses based on available literature and research findings.
Anticancer Properties
Several studies have demonstrated that compounds similar to 2-(3-benzyl-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds often function by inhibiting specific enzymes involved in cancer cell proliferation, such as protein kinases. This inhibition leads to reduced cell growth and increased apoptosis in cancerous cells.
- Case Studies : In vitro studies have shown that derivatives of this compound can induce cell cycle arrest in various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Activity
Research has also indicated that this compound may possess antimicrobial properties. It has been tested against various bacterial strains with promising results:
- Efficacy : In laboratory settings, the compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Potential Applications : This suggests potential applications in the development of new antibacterial agents, particularly in an era of increasing antibiotic resistance.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may have anti-inflammatory properties:
- Inflammatory Pathways : It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Therapeutic Implications : This could make it a candidate for treating inflammatory diseases such as arthritis or asthma.
Pharmaceutical Development
Given its diverse biological activities, 2-(3-benzyl-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide is being explored as a lead compound in drug development:
- Lead Optimization : Researchers are focusing on modifying its structure to enhance potency and selectivity while reducing toxicity.
- Clinical Trials : Some derivatives are currently undergoing preclinical trials to evaluate their safety and efficacy in humans.
Potential Formulations
The compound can be formulated into various dosage forms such as tablets or injectables for targeted delivery in therapeutic applications.
Mechanism of Action
The mechanism by which 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzothienopyrimidine core may bind to active sites on enzymes, inhibiting their activity, while the benzyl and dimethylphenylacetamide groups could enhance binding affinity and specificity. Pathways involved may include inhibition of key enzymes in metabolic or signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
(a) Thiazolo[3,2-a]pyrimidine Derivatives ()
Compounds 11a and 11b in share a pyrimidine backbone but replace the benzothieno moiety with a thiazolo ring. Key differences:
- 11a (2,4,6-trimethylbenzylidene substituent) and 11b (4-cyanobenzylidene) exhibit distinct electronic profiles due to electron-donating (methyl) vs. electron-withdrawing (cyano) groups.
- Melting points: 11a (243–246°C) vs. 11b (213–215°C), reflecting crystallinity variations from substituent polarity .
(b) Benzothiazole Derivatives ()
Compounds 5d and 5e in feature benzothiazole-thiazolidine hybrids. Unlike the main compound’s fused tricyclic system, these have spiro structures, which may reduce conformational flexibility but improve metabolic stability. Notably, 5d showed anti-inflammatory activity (likely via COX inhibition), while 5e demonstrated analgesia, suggesting substituent-dependent effects .
Substituent Analysis
(a) Acetamide Side Chains
- The main compound’s 3,5-dimethylphenyl group contrasts with 11b’s 4-cyanophenyl () and 5d’s indolin-3-ylidene ().
- Dimethyl groups enhance lipophilicity (logP ~3.5 estimated), favoring membrane permeability but possibly reducing aqueous solubility versus cyano-containing analogs .
(b) Benzyl vs. Furan Substituents
The 3-benzyl group in the main compound differs from 11a ’s 5-methylfuran-2-yl (). Furan rings introduce hydrogen-bonding capacity, whereas benzyl groups prioritize hydrophobic interactions.
Data Tables
Table 1: Structural and Physical Comparisons
Biological Activity
The compound 2-(3-benzyl-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide is a derivative of thieno[3,2-d]pyrimidine, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of this compound typically involves the formation of an amide bond between a thieno[3,2-d]pyrimidine derivative and a substituted acetamide. Various synthetic routes have been explored to optimize yield and purity. For instance, the use of coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide) has been reported to facilitate the amide formation reaction effectively .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- RORγt Modulation : Recent studies indicate that derivatives of thieno[3,2-d]pyrimidine can act as inverse agonists of RORγt (Retinoic Acid Receptor-related Orphan Receptor gamma t), a key regulator in immune responses and inflammation .
- Kinase Inhibition : Similar compounds have shown activity against various kinases, including receptor tyrosine kinases. The inhibition of these kinases can lead to altered signaling pathways involved in cell proliferation and survival .
Anticancer Activity
Several studies have reported the anticancer properties of thieno[3,2-d]pyrimidine derivatives. For example:
- In vitro Studies : The compound demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective growth inhibition .
- Mechanistic Insights : The mechanism underlying its anticancer activity may involve the induction of apoptosis and cell cycle arrest through modulation of specific signaling pathways .
Case Study 1: RORγt Inhibition
A study evaluated the potency of various thieno[3,2-d]pyrimidine derivatives in RORγt binding assays. The compound exhibited an IC50 value comparable to known RORγt antagonists, suggesting its potential for therapeutic applications in autoimmune diseases .
Case Study 2: Antitumor Efficacy
In another investigation focusing on the antiproliferative effects on cancer cells, the compound was tested against multiple cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner. The study concluded that this compound could serve as a lead structure for developing new anticancer agents .
Data Summary
The following table summarizes key findings related to the biological activity of the compound:
Q & A
Q. What are the optimized synthetic routes for 2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide?
Methodological Answer: A common approach involves multi-step condensation and cyclization. For example, thiouracil derivatives can be refluxed with chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid (10:20 mL) with fused sodium acetate (0.5 g) for 2 hours. This yields intermediates, which are further functionalized via coupling with substituted amines. Crystallization from polar aprotic solvents (e.g., DMF/water) typically achieves purity >95% .
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (NMR) |
|---|---|---|---|
| Cyclization | Ac₂O/AcOH, NaOAc, reflux | 57–68% | >95% |
| Coupling | NaOEt/EtOH, 12 h reflux | ~60% | >98% |
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?
Methodological Answer:
- IR Spectroscopy : Identifies carbonyl (C=O, ~1719 cm⁻¹), amide (N-H, ~3217–3423 cm⁻¹), and nitrile (CN, ~2209–2220 cm⁻¹) groups .
- NMR : ¹H/¹³C NMR in DMSO-d₆ confirms substituent integration (e.g., CH₃ at δ 2.24–2.37 ppm, aromatic protons at δ 6.56–8.01 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 386 [M⁺]) validate the molecular formula .
Q. What in vitro assays are used to evaluate its biological activity?
Methodological Answer:
- Enzyme Inhibition : Dose-response curves (IC₅₀) against kinases or proteases using fluorogenic substrates.
- Antioxidant Activity : DPPH/ABTS radical scavenging assays (e.g., IC₅₀ ~50 µM) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with EC₅₀ values reported .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., solvent polarity affecting compound solubility) or cell line variability. For example:
- Solvent Effects : DMSO concentrations >0.1% may artifactually inhibit enzymes .
- Metabolic Interference : Liver microsomal stability assays (e.g., t₁/₂ <30 min) can clarify false negatives in cell-based studies .
- Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm binding kinetics independently of enzymatic assays .
Q. How to design SAR studies for improving target selectivity?
Methodological Answer:
- Core Modifications : Replace the benzothieno-pyrimidinone core with pyrazolo[4,3-c]benzothiazin derivatives to alter π-π stacking interactions .
- Substituent Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3,5-dimethylphenyl moiety to enhance hydrogen bonding with active sites .
- Proteomic Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects .
SAR Data Example:
| Modification | Target IC₅₀ (nM) | Selectivity Ratio (vs. Off-Target) |
|---|---|---|
| -OCH₃ (Parent) | 120 ± 15 | 1:8 |
| -CF₃ | 45 ± 6 | 1:25 |
| Pyrazolo Core | 28 ± 4 | 1:50 |
Q. What computational methods predict its pharmacokinetic and toxicity profiles?
Methodological Answer:
- ADMET Prediction : Use QikProp (Schrödinger) to estimate logP (≈3.2), CNS permeability (<–2), and hERG inhibition risk (>10 µM safe threshold) .
- Molecular Dynamics (MD) : Simulate binding stability to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic clearance .
- Toxicity Alerts : Derek Nexus flags potential mutagenicity via benzothiophene metabolites .
Q. How to assess environmental impact under OECD guidelines?
Methodological Answer:
- Aquatic Toxicity : Follow OECD Test 201 (algae growth inhibition, EC₅₀ >100 mg/L indicates low risk) .
- Biodegradation : Modified Sturm test (OECD 301B) measures CO₂ evolution over 28 days (<60% suggests persistence) .
- Bioaccumulation : Calculate logKow (experimental vs. predicted). A logKow <3.5 indicates low bioaccumulation potential .
Q. What experimental designs validate in vivo efficacy without breaching ethical guidelines?
Methodological Answer:
- Dose Escalation : Use a 3R-compliant design (reduction, refinement, replacement) with staggered dosing in rodents (n=6/group) .
- Biomarker Monitoring : Track liver/kidney enzymes (ALT, BUN) weekly to detect toxicity early.
- Positive Controls : Compare to established drugs (e.g., doxorubicin for cytotoxicity) to contextualize efficacy .
Q. Key Contradictions & Resolutions
- Synthesis Yield Variability : reports 57–68% yields, likely due to solvent purity or crystallization efficiency. Use gradient sublimation for intermediates to improve consistency .
- Antioxidant vs. Cytotoxicity : High antioxidant activity (IC₅₀ ~50 µM) may mask cytotoxicity. Pre-treat cells with N-acetylcysteine to isolate ROS-independent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
